molecular formula C12H17NO4 B12326888 Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B12326888
M. Wt: 239.27 g/mol
InChI Key: QALMBBJHULTYQU-UHFFFAOYSA-N
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Description

L-DOPA Isopropyl Ester, also known as L-3,4-dihydroxyphenylalanine isopropyl ester, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). L-DOPA is a well-known precursor to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure centers. L-DOPA Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of L-DOPA, such as its ability to cross the blood-brain barrier more efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA Isopropyl Ester typically involves the esterification of L-DOPA with isopropanol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, where L-DOPA is dissolved in isopropanol, and the mixture is heated to promote esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of L-DOPA Isopropyl Ester may involve enzymatic methods to achieve higher specificity and yield. For instance, the use of tyrosinase and α-chymotrypsin enzymes has been reported to facilitate the synthesis of L-DOPA esters, including L-DOPA Isopropyl Ester. These enzymes catalyze the hydroxylation and transesterification reactions, respectively, under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

L-DOPA Isopropyl Ester undergoes various chemical reactions, including:

    Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-DOPA Isopropyl Ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmitter synthesis and metabolism.

    Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease due to its ability to cross the blood-brain barrier more efficiently than L-DOPA.

    Industry: Utilized in the development of bioadhesives and other biotechnological applications

Mechanism of Action

L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .

Comparison with Similar Compounds

Similar Compounds

  • L-DOPA Methyl Ester
  • L-DOPA Ethyl Ester
  • L-DOPA Benzyl Ester

Comparison

L-DOPA Isopropyl Ester is unique in its balance of lipophilicity and hydrophilicity, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a more effective prodrug for increasing dopamine levels in the brain. Other esters may have different pharmacokinetic properties, affecting their absorption, distribution, and metabolism .

Biological Activity

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, commonly known as levodopa isopropyl ester, is a compound of significant interest in pharmacology, particularly in the treatment of Parkinson's disease. This article explores its biological activity, including its pharmacokinetics, therapeutic effects, and potential side effects, supported by relevant data tables and case studies.

Overview of Levodopa Isopropyl Ester

Levodopa is a precursor to dopamine and is primarily used to manage Parkinson's disease symptoms. The isopropyl ester form is designed to enhance absorption and bioavailability compared to its parent compound, levodopa. The molecular formula for levodopa isopropyl ester is C12H17NO4C_{12}H_{17}NO_4 with a molecular weight of 239.27 g/mol .

Levodopa is converted to dopamine in the brain, which helps alleviate the motor symptoms associated with Parkinson's disease. The prodrug form (isopropyl ester) is believed to improve gastrointestinal absorption through enhanced permeability across the intestinal epithelium .

Pharmacokinetics

The pharmacokinetic profile of levodopa isopropyl ester indicates a higher systemic bioavailability due to its ability to bypass certain metabolic pathways that limit the absorption of levodopa. After oral administration, it undergoes hydrolysis to release levodopa, which then enters systemic circulation.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~35% (dependent on dosage)
Peak Plasma Concentration1-2 hours post-administration
Half-Life1-3 hours

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of levodopa derivatives, including this compound. These compounds have shown significant activity against reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

DPPH Radical Scavenging Activity:

CompoundIC50 (µM)
Levodopa Isopropyl Ester12.5
Trolox15

This table illustrates the effectiveness of levodopa isopropyl ester as a radical scavenger compared to Trolox, a standard antioxidant.

Anti-inflammatory Effects

In addition to its neuroprotective effects, levodopa isopropyl ester exhibits anti-inflammatory properties. Studies have demonstrated that it can significantly reduce inflammation markers in models of carrageenan-induced paw edema in rats.

Reduction in Edema:

TreatmentEdema Reduction (%)
Control0
Levodopa Isopropyl Ester59
Standard NSAID50

These findings suggest that the compound not only alleviates motor symptoms but also addresses inflammation associated with neurodegeneration.

Case Studies

Several clinical trials have evaluated the efficacy and safety of levodopa isopropyl ester in patients with Parkinson's disease:

  • Study on Long-term Efficacy : A randomized controlled trial involving 200 patients showed that those treated with levodopa isopropyl ester experienced a significant improvement in motor function over six months compared to placebo.
  • Safety Profile Assessment : In another study focusing on safety, adverse effects were reported in about 10% of patients, including nausea and dyskinesia. However, these were generally manageable with dose adjustments.

Properties

IUPAC Name

propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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